N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C26H25N3O3S2 and its molecular weight is 491.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that benzothiazole derivatives, a key structural component of this compound, have been associated with diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory effects . The specific interactions between Oprea1_608719 and its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Benzothiazole derivatives have been shown to interact with various biochemical pathways, but the downstream effects of these interactions are highly dependent on the specific structure of the derivative and the biological context .
Pharmacokinetics
It has been suggested that benzothiazole derivatives generally exhibit favorable pharmacokinetic profiles
Result of Action
As a benzothiazole derivative, it may exhibit a range of biological activities, but the specific effects of this compound require further investigation .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-5-4-16-29(17-18)34(31,32)22-14-10-19(11-15-22)25(30)27-21-12-8-20(9-13-21)26-28-23-6-2-3-7-24(23)33-26/h2-3,6-15,18H,4-5,16-17H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWCFRBVNULKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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